

Spectroscopic Profile of Heveaflavone: A Technical Guide

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Compound of Interest

Compound Name: Heveaflavone

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Introduction

Heveaflavone, a naturally occurring biflavonoid, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the flavonoid family, it exhibits a range of biological activities, making it a compelling candidate for further investigation in drug discovery and development. The precise structural elucidation and characterization of **heveaflavone** are paramount for understanding its structure-activity relationships and ensuring its quality and purity in research settings. This technical guide provides a comprehensive overview of the key spectroscopic data for **heveaflavone**, including Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols are also provided to aid researchers in the replication and verification of these findings.

Data Presentation

The following tables summarize the available and expected spectroscopic data for **heveaflavone**.

Table 1: Mass Spectrometry (MS) Data for Heveaflavone

Ionization Mode	Mass Analyzer	Precursor Ion [M-H] ⁻ (m/z)	Key Fragment Ions (m/z)
Negative ESI	QTOF	579	403, 388 ^[1]

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for Heveaflavone

Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum, referred to as Band I and Band II.

Band	Typical Wavelength Range (nm) for Flavones	Associated Chromophore
Band I	304–350	B-ring cinnamoyl system
Band II	250–280	A-ring benzoyl system

Note: Specific λ_{max} values for **heveaflavone** are not readily available in the reviewed literature, but are expected to fall within these ranges.

Table 3: Infrared (IR) Spectroscopy Data for Heveaflavone

The IR spectrum of **heveaflavone** is expected to show characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3400–3200 (broad)	O-H stretching	Phenolic hydroxyl groups
3100–3000	C-H stretching	Aromatic C-H
1655–1640	C=O stretching	γ-pyrone carbonyl
1615–1585	C=C stretching	Aromatic rings
1500–1400	C=C stretching	Aromatic rings
1380–1310	C-O-C stretching	Aryl ether linkage
1260–1000	C-O stretching	Phenolic C-O

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Heveaflavone

The complete assignment of ¹H and ¹³C NMR spectra for biflavonoids like **heveaflavone** can be complex due to the presence of atropisomers, which may lead to signal broadening or duplication. Spectra are often recorded at elevated temperatures to overcome this issue. While a complete, assigned dataset for **heveaflavone** was not found in the reviewed literature, the following represents a template of expected chemical shifts based on the analysis of similar biflavonoids.

¹H NMR (Expected Chemical Shift Ranges, δ in ppm):

Proton	Expected Chemical Shift Range
Aromatic Protons	6.0–8.0
Methoxyl Protons	3.7–4.0
Hydroxyl Protons	9.0–13.0 (chelated) / 5.0–7.0 (non-chelated)

¹³C NMR (Expected Chemical Shift Ranges, δ in ppm):

Carbon	Expected Chemical Shift Range
Carbonyl (C=O)	175–185
Oxygenated Aromatic Carbons	150–165
Non-oxygenated Aromatic Carbons	90–135
Methoxyl Carbons	55–60

Disclaimer: The NMR data presented are representative and based on general values for the flavonoid class. For definitive structural assignment, it is crucial to acquire and interpret the full 1D and 2D NMR spectra of a purified sample of **heveaflavone**.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Mass Spectrometry (MS)

- **Instrumentation:** A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, coupled with a liquid chromatography system (LC-MS) is recommended for accurate mass measurements and fragmentation analysis.
- **Sample Preparation:** A dilute solution of purified **heveaflavone** is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.
- **Chromatographic Separation (if using LC-MS):** A C18 reversed-phase column is commonly used. A gradient elution with mobile phases consisting of water (often with a small percentage of formic acid, e.g., 0.1%) and an organic solvent like acetonitrile or methanol is employed to achieve good separation.
- **Mass Spectrometry Analysis:**
 - **Ionization:** Electrospray ionization (ESI) in negative ion mode is typically used for flavonoids as it readily forms $[M-H]^-$ ions.
 - **Full Scan MS:** The instrument is set to scan a mass range appropriate for the molecular weight of **heveaflavone** (e.g., m/z 100-1000).

- Tandem MS (MS/MS): To obtain structural information, the $[M-H]^-$ ion of **heveaflavone** (m/z 579) is selected as the precursor ion and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Instrumentation: A double-beam UV-Vis spectrophotometer.
- Sample Preparation: A solution of **heveaflavone** is prepared in a UV-transparent solvent, such as methanol or ethanol, at a concentration that gives an absorbance reading between 0.2 and 0.8.
- Measurement: The spectrum is recorded over a wavelength range of 200–500 nm, using the pure solvent as a blank. The wavelengths of maximum absorbance (λ_{max}) for Band I and Band II are recorded.

Infrared (IR) Spectroscopy

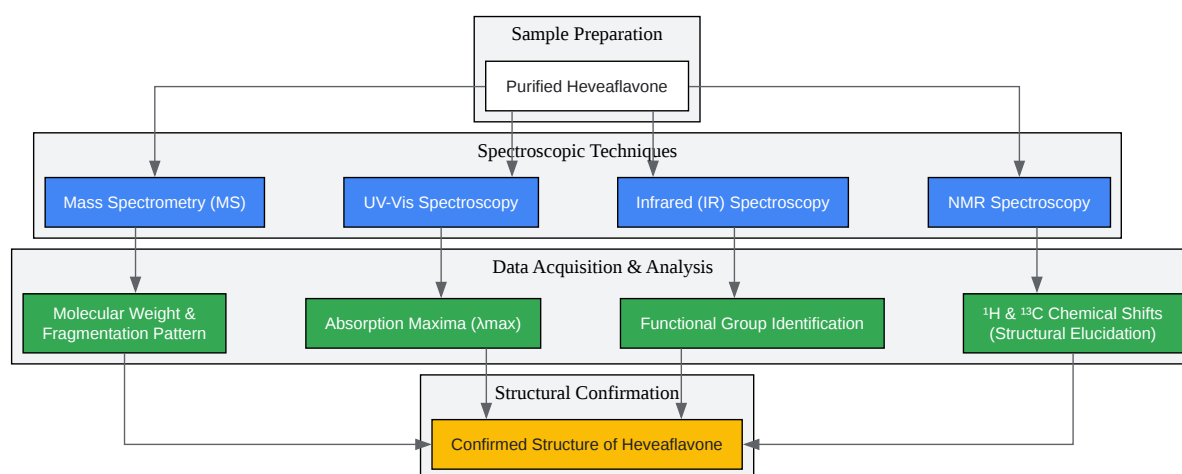
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - KBr Pellet Method: A small amount of the dried **heveaflavone** sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
- Measurement: The IR spectrum is recorded in the mid-IR region, typically from 4000 to 400 cm^{-1} . The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

- **Sample Preparation:** The **heveaflavone** sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO- d_6) or deuterated methanol (CD $_3$ OD). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
- **^1H NMR Spectroscopy:**
 - A standard one-dimensional proton NMR spectrum is acquired.
 - Key parameters to be optimized include the number of scans, relaxation delay, and pulse width.
- **^{13}C NMR Spectroscopy:**
 - A one-dimensional carbon NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each carbon.
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH $_2$, and CH $_3$ groups.
- **2D NMR Spectroscopy:** To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments should be conducted, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments of the molecule.
- **Temperature Considerations:** Due to potential atropisomerism in biflavonoids, it is advisable to run NMR experiments at an elevated temperature (e.g., 50-80 °C) to achieve sharper signals.

Mandatory Visualization



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Caption: Workflow for the spectroscopic analysis of **heveaflavone**.

Conclusion

This technical guide provides a foundational set of spectroscopic data and standardized experimental protocols for the analysis of **heveaflavone**. While a complete, experimentally verified NMR dataset for **heveaflavone** remains to be consolidated in a single public source, the information presented herein, based on available literature and the well-established spectroscopic characteristics of flavonoids, offers a robust starting point for researchers. The consistent application of these spectroscopic techniques is essential for the quality control, structural verification, and further development of **heveaflavone** as a potential therapeutic agent.

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References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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